![molecular formula C21H28N4O5 B2897454 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 941899-74-7](/img/structure/B2897454.png)
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.
BenchChem offers high-quality N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolabile Polymers for DNA and Bacterial Cell Interaction
A study by Sobolčiak et al. (2013) introduced a cationic polymer that transitions to a zwitterionic form upon irradiation. This polymer, synthesized from a process involving N-[3-(dimethylamino)propyl] methacrylamide, shows potential in DNA condensation and release, as well as toggling antibacterial activity. This light-switchable behavior could have implications for targeted drug delivery and antimicrobial applications (Sobolčiak et al., 2013).
Synthesis and Utility of Acetals
Research by Hanessian and Moralioglu (1972) on N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals highlights their use in creating cyclic acetals from vicinal cis-diols. This work is foundational in the context of protecting groups for organic synthesis, offering a strategy for selective acetylation and benzoylation. Their findings underscore the utility of these acetals in synthetic chemistry, potentially including derivatives of the compound (Hanessian & Moralioglu, 1972).
Nitric Oxide Release Agents
Wade et al. (2013) investigated a series of N-(2-phenylethyl)nitroaniline derivatives, focusing on their structure and potential as nitric oxide release agents. While not directly mentioning N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide, the principles underlying their research could inform the development of related compounds with biomedical applications, particularly in controlled nitric oxide release (Wade et al., 2013).
Second-Order Nonlinear Optics
Okada et al. (2003) synthesized ethyl-substituted stilbazolium derivatives, including compounds with structural motifs similar to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide. Their work on the optical properties of these derivatives contributes to the field of nonlinear optics, suggesting potential applications in optical switching and modulation technologies (Okada et al., 2003).
Topoisomerase-I Targeting Activity
Singh et al. (2003) explored derivatives of 6-amino-2-phenylbenzothiazoles, examining their effect on topoisomerase-I targeting activity and cytotoxicity. Although not directly related to the exact compound requested, the methodology and findings offer insights into the design and synthesis of similar compounds for cancer research, potentially guiding the development of therapies targeting specific cellular mechanisms (Singh et al., 2003).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-23(2)15-9-7-14(8-10-15)18(24(3)4)13-22-21(26)16-11-19(29-5)20(30-6)12-17(16)25(27)28/h7-12,18H,13H2,1-6H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKBIHRBZFVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.